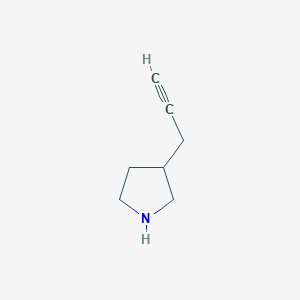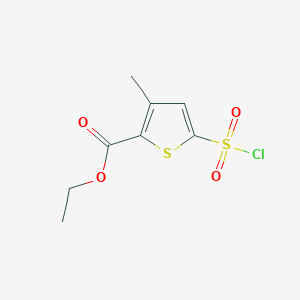![molecular formula C12H17NO2 B13222317 N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide](/img/structure/B13222317.png)
N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide, also known by its chemical formula C₁₃H₁₉NO₃, is a derivative of acetamide It features a methyl group (CH₃) attached to the third position of a phenyl ring, along with an additional methoxy group (OCH₃) at the fifth position The propan-2-yloxy group (also called isopropoxy) is connected to the phenyl ring, resulting in a unique structure
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide involves several steps. While specific methods may vary, a common approach includes the following steps:
Acylation Reaction:
Etherification: The acetate is then treated with isopropyl alcohol (propan-2-ol) in the presence of an acid catalyst to form the desired compound.
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification processes.
Analyse Chemischer Reaktionen
N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide can undergo various chemical reactions:
Oxidation: It may be oxidized to form a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group can yield an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents and conditions depend on the specific reaction type.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Pharmaceuticals: It may serve as a precursor for drug development.
Biological Studies: Investigating its effects on cellular processes and receptors.
Potential Therapeutic Applications: Assessing its pharmacological properties.
Fine Chemicals: Used in specialty chemicals and intermediates.
Wirkmechanismus
The exact mechanism of action for N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
While this compound is unique due to its specific substitution pattern, similar compounds include other acetamides, phenyl derivatives, and isopropyl-substituted molecules.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
N-(3-methyl-5-propan-2-yloxyphenyl)acetamide |
InChI |
InChI=1S/C12H17NO2/c1-8(2)15-12-6-9(3)5-11(7-12)13-10(4)14/h5-8H,1-4H3,(H,13,14) |
InChI-Schlüssel |
AENAYVQEYXMYTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC(C)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


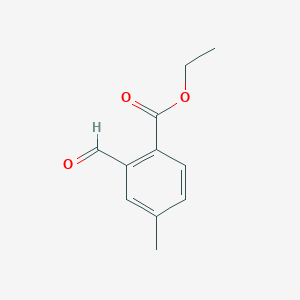


![3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13222255.png)


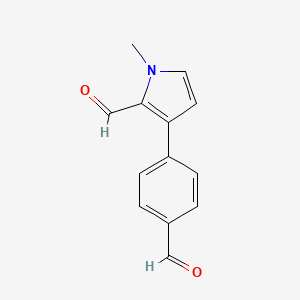
![2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-indazol-3-yl]acetic acid](/img/structure/B13222291.png)
![7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13222296.png)
![3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B13222298.png)
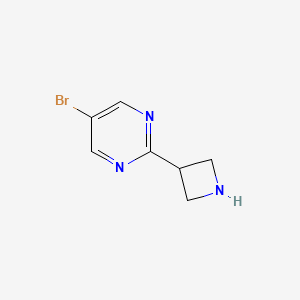
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine](/img/structure/B13222307.png)
